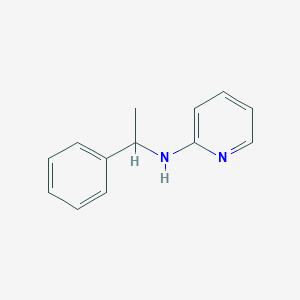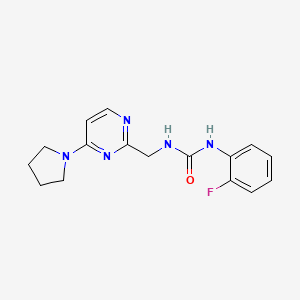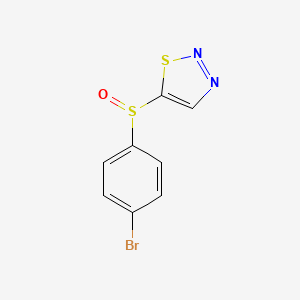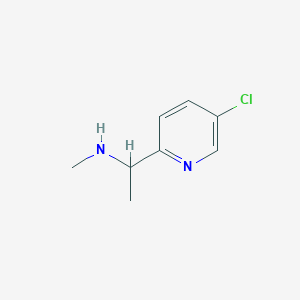
N-(1-phenylethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-phenylethyl)pyridin-2-amine” is a chemical compound with the CAS Number: 81936-48-3 . It has a molecular weight of 198.27 and its IUPAC name is N-(1-phenylethyl)-2-pyridinamine . The physical form of this compound is oil .
Molecular Structure Analysis
The crystal structure analyses of a family of these compounds illustrate the delicate interplay between molecular conformation and intermolecular interactions in determining the packing arrangements .Chemical Reactions Analysis
The effects of a series of small structural changes to “N-(1-phenylethyl)pyridin-2-amine” on its solid state non-linear optical properties, including the phenomenon of rotating dielectric axes, have been investigated .Physical And Chemical Properties Analysis
“N-(1-phenylethyl)pyridin-2-amine” has a melting point of 91-92 degrees Celsius . It is stored at room temperature and its physical form is oil .Aplicaciones Científicas De Investigación
Non-linear Optical Material Properties
A study by Langley et al. (2001) explored the non-linear optical properties of derivatives of N-(1-phenylethyl)pyridin-2-amine. They investigated the effects of small structural changes on these properties, revealing the importance of molecular conformation and intermolecular interactions in determining the packing arrangements of these compounds (Langley et al., 2001).
Synthesis of Key Intermediates
Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic. The process involved an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).
Crystal Structure in Zinc Complexes
Nguyen and Jeong (2010) studied the crystal structure of a complex formed by the reaction of N-[(S)-1-phenylethyl]-N-[1-(2-pyridinyl)methyl]amine with Zn(ClO4)2. This study revealed that the zinc metal is ligated by two ligands in a distorted tetrahedral fashion, providing insights into the coordination chemistry of such complexes (Nguyen & Jeong, 2010).
Formation of Heterocyclic Aromatic Amines
Zöchling and Murkovic (2002) identified phenylacetaldehyde and 2-phenylethylamine as key intermediates in the formation of PhIP, a heterocyclic aromatic amine found in cooked food. This research contributes to understanding the mechanisms of formation of mutagens in food (Zöchling & Murkovic, 2002).
General Synthesis of 2-Aminopyridines
Londregan et al. (2010) presented a general and facile one-pot amination procedure for synthesizing 2-aminopyridines, highlighting the versatility of this method in producing a variety of amines and heterocyclic-N-oxides (Londregan et al., 2010).
Nickel Compounds with Aminoalkyl Substituents
Groux and Zargarian (2003) investigated indenyl ligands bearing different aminoalkyl substituents to prepare nickel complexes. Their findings provided insights into the dynamic processes involving reversible coordination of pendant amine moieties to the nickel center (Groux & Zargarian, 2003).
Copper(I) Complexes with Novel Bidentate Iminopyridine Ligands
Dehghanpour et al. (2007) synthesized new ligands and their corresponding copper(I) complexes, contributing to our understanding of coordination chemistry and redox behavior in such systems (Dehghanpour et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
N-(1-phenylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-11H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMMJPDCLGWNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)

![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)

![6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2659632.png)
![Methyl 2-amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2659633.png)

![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2659636.png)



![5-[(4-Chlorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2659640.png)

